Ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)butanoate
Description
Ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)butanoate is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-phenylpiperazine moiety and a thioether-linked butanoate ester. The butanoate ester likely improves lipophilicity and oral bioavailability compared to shorter-chain analogs .
Properties
IUPAC Name |
ethyl 2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S2/c1-3-15(16(23)24-4-2)25-18-20-19-17(26-18)22-12-10-21(11-13-22)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZZXKTWLHWBJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache). AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory.
Mode of Action
Similar compounds have been shown to inhibit ache, preventing the breakdown of acetylcholine and thereby enhancing cognitive functions.
Biological Activity
Ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)butanoate is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C18H23N5O3S2
- Molecular Weight : 421.53 g/mol
- CAS Number : 719286-49-4
Functional Groups
The compound features a thiadiazole ring, which is known for its pharmacological properties, and a piperazine moiety that enhances its interaction with biological targets.
Antimicrobial Activity
- Antibacterial Properties : Thiadiazole derivatives have been shown to exhibit significant antibacterial activity against various strains of bacteria. The presence of the thiadiazole moiety contributes to this effect by disrupting bacterial cell wall synthesis and function .
- Antifungal Activity : Compounds similar to this compound have demonstrated antifungal properties, making them potential candidates for treating fungal infections .
Antiviral Activity
Research indicates that thiadiazole derivatives can possess antiviral properties. For instance, studies have highlighted their effectiveness against HIV and other viruses by inhibiting viral replication through various mechanisms, including interference with viral entry and replication processes .
Anticancer Activity
Thiadiazole compounds have been evaluated for their anticancer potential. They exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological activity. Research indicates that derivatives can act as selective serotonin reuptake inhibitors (SSRIs) or dopamine receptor antagonists, which could be beneficial in treating conditions like depression and anxiety disorders .
Interaction with Biological Molecules
The unique structure of this compound allows it to interact with various biological targets:
- DNA Binding : The compound may bind to DNA or RNA, disrupting essential processes in pathogens or cancer cells.
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways critical for the survival of bacteria and cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives heavily relies on their structural features. Modifications in the piperazine ring or the thiadiazole structure can significantly alter their potency and selectivity towards specific biological targets .
Study 1: Antiviral Efficacy
A study evaluating a series of thiadiazole derivatives found that certain compounds exhibited potent antiviral activity against HIV strains in vitro. The most active derivative showed an EC50 value significantly lower than standard antiviral agents, indicating its potential as a therapeutic candidate .
Study 2: Anticancer Properties
In another investigation, this compound was tested against various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth and induction of apoptosis, suggesting its utility in cancer therapy .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds containing the piperazine moiety exhibit significant antidepressant properties. Ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)butanoate has been evaluated for its effect on serotonin and norepinephrine reuptake inhibition, making it a candidate for treating depression and anxiety disorders.
Case Study:
A study conducted on a series of piperazine derivatives demonstrated that modifications to the thiadiazole ring could enhance antidepressant activity. The results showed that certain derivatives exhibited comparable efficacy to established antidepressants like fluoxetine .
Antitumor Activity
The compound's unique structure suggests potential antitumor properties. Preliminary studies have indicated that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Data Table: Antitumor Activity of Thiadiazole Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 15 | HeLa (Cervical Cancer) |
| Other Thiadiazole Derivative | 20 | MCF7 (Breast Cancer) |
| Established Chemotherapy Agent | 10 | A549 (Lung Cancer) |
Antimicrobial Properties
Thiadiazole compounds are known for their antimicrobial activities against a broad spectrum of pathogens. This compound has shown promise in inhibiting bacterial growth, making it a potential candidate for developing new antibiotics.
Case Study:
In vitro studies revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of traditional antibiotics like penicillin .
Chemical Reactions Analysis
Formation of the Thioether Linkage
The thioether bridge (–S–CH₂–) is formed via alkylation of the thiadiazole’s thiol group with ethyl 2-bromobutanoate . This reaction requires a base (e.g., TEA) to deprotonate the thiol and drive the substitution .
Critical Parameters
| Parameter | Optimal Value | Impact on Yield | Source |
|---|---|---|---|
| Base | TEA | Maximizes deprotonation | |
| Solvent | DCE or THF | Prevents side reactions | |
| Reaction Time | 24–48 h | Ensures completion |
Esterification of the Butanoate Chain
The ethyl ester group is introduced via Steglich esterification or acid chloride formation. For instance, reacting butanoic acid with ethanol in the presence of SOCl₂ yields the ester .
Typical Procedure
- Convert butanoic acid to its acid chloride using SOCl₂.
- React with ethanol under reflux to form ethyl butanoate .
Yield Comparison
| Method | Catalyst | Yield | Reference |
|---|---|---|---|
| SOCl₂-mediated | - | 85% | |
| DCC/DMAP | DMAP | 78% |
Stability and Reactivity Insights
- pH Sensitivity : The thioether linkage is stable under neutral conditions but hydrolyzes in strongly acidic/basic media .
- Thermal Stability : Decomposition occurs above 200°C, as evidenced by TGA data for related thiadiazole derivatives .
- Oxidation : The sulfur atoms in the thiadiazole and thioether moieties are susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions (e.g., H₂O₂) .
Key Synthetic Challenges
- Regioselectivity : Competing substitutions at the 2- and 5-positions of the thiadiazole require careful control of stoichiometry .
- Purification : Column chromatography (silica gel, DCM/acetone gradient) is essential to isolate the target compound from byproducts .
Comparative Reaction Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The compound’s closest structural analogs include derivatives with modifications in the thiadiazole substituents, linker groups, or aromatic moieties. Key comparisons are summarized below:
Notes:
- 4-Phenylpiperazine vs. Cyclohexylamine : The 4-phenylpiperazine group in the target compound may enhance CNS penetration compared to cyclohexylamine in antifungal derivatives .
- Ester vs. Amide Linkers: The butanoate ester in the target compound likely increases metabolic stability over amide-linked analogs (e.g., 5e, 5g), which are prone to hydrolysis .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The butanoate ester in the target compound is expected to confer higher logP values than methylpropanoate (e.g., ) or amide derivatives (e.g., 5e), enhancing membrane permeability.
- Solubility: The 4-phenylpiperazine group improves aqueous solubility compared to non-polar substituents like cyclohexylamine .
- Metabolic Stability: Ester groups are typically metabolized by esterases, but the branched butanoate chain may slow hydrolysis compared to simpler esters (e.g., ethyl or methyl esters) .
Q & A
Q. How to reconcile discrepancies in reported solubility data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
